molecular formula C19H25N3O2S B2701788 1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea CAS No. 1105238-21-8

1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea

Cat. No. B2701788
CAS RN: 1105238-21-8
M. Wt: 359.49
InChI Key: UENNDDZKCMTHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as EPPU and has shown promising results in various studies.

Mechanism Of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea is not fully understood. However, studies have shown that EPPU can inhibit the activity of various enzymes, including acetylcholinesterase, monoamine oxidase, and tyrosine kinase. This inhibition can result in the inhibition of cancer cell growth and the prevention of neurodegeneration.
Biochemical and Physiological Effects:
1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea has various biochemical and physiological effects. Studies have shown that EPPU can reduce oxidative stress, inflammation, and DNA damage. EPPU can also increase the activity of various antioxidant enzymes, including superoxide dismutase and catalase.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea in lab experiments is its potential as an anticancer agent. EPPU has also shown potential in the treatment of neurodegenerative disorders. However, one of the limitations of using EPPU in lab experiments is its complex synthesis method, which can make it difficult to produce large quantities of the compound.

Future Directions

There are several future directions for the study of 1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea. One of the future directions is to further investigate its potential as an anticancer agent and its mechanism of action. Another future direction is to investigate its potential in the treatment of neurodegenerative disorders. Further studies can also be conducted to optimize the synthesis method of EPPU and to develop new derivatives of the compound with improved properties.
Conclusion:
1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a chemical compound that has shown promising results in various scientific research applications. Its potential as an anticancer agent and in the treatment of neurodegenerative disorders makes it a promising candidate for future studies. While there are limitations to using EPPU in lab experiments, its potential benefits make it a compound worth investigating further.

Synthesis Methods

The synthesis of 1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction between 2-bromoethyl ethyl ether and 2-ethoxyphenol, which results in the formation of 1-(2-ethoxyphenyl)-2-bromoethane. The second step involves the reaction between 1-(2-ethoxyphenyl)-2-bromoethane and 2-thiophen-3-ylacetic acid, which results in the formation of 1-(2-ethoxyphenyl)-3-(2-thiophen-3-yl)ethyl bromide. The final step involves the reaction between 1-(2-ethoxyphenyl)-3-(2-thiophen-3-yl)ethyl bromide and pyrrolidine-1-carbonyl isocyanate, which results in the formation of 1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea has shown potential in various scientific research applications. One of the most promising applications is its potential use as an anticancer agent. Studies have shown that EPPU can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. EPPU has also shown potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-2-24-18-8-4-3-7-16(18)21-19(23)20-13-17(15-9-12-25-14-15)22-10-5-6-11-22/h3-4,7-9,12,14,17H,2,5-6,10-11,13H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENNDDZKCMTHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea

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